molecular formula C19H22N6O2S B12256776 N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide

N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide

Cat. No.: B12256776
M. Wt: 398.5 g/mol
InChI Key: JYNJBOCEBPONGJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a naphthyridine moiety, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N,N-dimethyl-4-(6-pyrimidin-5-yl-1,8-naphthyridin-2-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C19H22N6O2S/c1-24(2)28(26,27)25-7-5-14(6-8-25)18-4-3-15-9-16(12-22-19(15)23-18)17-10-20-13-21-11-17/h3-4,9-14H,5-8H2,1-2H3

InChI Key

JYNJBOCEBPONGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CN=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridine core, followed by the introduction of the pyrimidine ring. The final step involves the sulfonation of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and heterocyclic compounds with pyrimidine and naphthyridine rings. Examples include:

Uniqueness

What sets N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

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